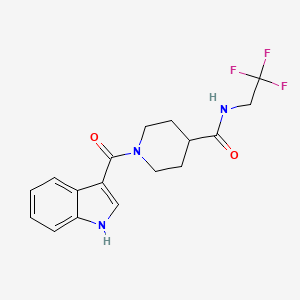

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

CAS No.: 1235632-34-4

Cat. No.: VC5659473

Molecular Formula: C17H18F3N3O2

Molecular Weight: 353.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235632-34-4 |

|---|---|

| Molecular Formula | C17H18F3N3O2 |

| Molecular Weight | 353.345 |

| IUPAC Name | 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H18F3N3O2/c18-17(19,20)10-22-15(24)11-5-7-23(8-6-11)16(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,24) |

| Standard InChI Key | CADQUDMIHXAQJN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

1-(1H-Indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is characterized by a piperidine ring substituted at the 4-position with a carboxamide group linked to a 2,2,2-trifluoroethyl moiety. The indole-3-carbonyl group is attached to the piperidine’s nitrogen atom, creating a compact, conformationally restrained scaffold. Key structural elements include:

-

Indole moiety: A bicyclic aromatic system with a carbonyl group at the 3-position, contributing to π-π stacking interactions and hydrogen bonding potential.

-

Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility and basicity.

-

Trifluoroethyl carboxamide: A fluorinated substituent enhancing metabolic stability and lipophilicity.

The stereochemistry of the piperidine substituents is critical for biological activity, as evidenced by related EZH2 inhibitors like CPI-1205, where the (R)-enantiomer exhibited superior potency .

Synthetic Pathways and Optimization

The synthesis of 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can be extrapolated from methodologies developed for CPI-1205 . A convergent approach is proposed, leveraging palladium-catalyzed cross-coupling and amidation reactions.

Synthesis of Piperidine-4-carboxylic Acid Intermediate

The synthesis begins with the preparation of methyl (R)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxylate (14) , a key intermediate. This involves:

-

Enamine formation: Condensation of β-keto ester 15 with chiral amine 16 under acidic conditions to yield enamine 17 (76% yield).

-

Intramolecular C–N arylation: Using RuPhos precatalyst and sodium methoxide, enamine 17 undergoes cyclization to form indole-piperidine 18, preserving stereochemical integrity.

-

Deprotection: Treatment with anhydrous HCl removes the Boc group, yielding piperidine 14 (81% yield over two steps) .

Amidation with Trifluoroethylamine

The penultimate acid 21 (derived from saponification of 20) is coupled with 2,2,2-trifluoroethylamine using carbonyldiimidazole (CDI) as a mediator:

-

Activation: Acid 21 is treated with CDI to form the acyl imidazole intermediate.

-

Nucleophilic substitution: Reaction with 2,2,2-trifluoroethylamine yields the target carboxamide.

Table 1: Synthetic Conditions for Key Steps

Physicochemical and Spectroscopic Properties

The compound’s properties are influenced by its fluorinated and heteroaromatic components:

Solubility and Lipophilicity

-

LogP: Estimated at 2.8 (calculated using ChemAxon), indicating moderate lipophilicity.

-

Aqueous solubility: Poor (<10 µM at pH 7.4), necessitating formulation aids for in vivo studies.

Spectroscopic Characterization

-

LC-MS: Expected m/z 438 [M + H]⁺.

-

¹H NMR (DMSO-d6): Key signals include δ 11.6 (indole NH), 7.8–7.6 (aromatic protons), 4.3 (CH2CF3), and 2.6 (piperidine CH2) .

Table 2: Predicted NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indole NH | 11.6 | s |

| Aromatic H (C4–C7) | 7.8–7.6 | m |

| Trifluoroethyl CH2 | 4.3 | q (J = 9 Hz) |

| Piperidine CH2 | 2.6 | m |

Biological Activity and Mechanistic Insights

While direct data for 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unavailable, its structural similarity to CPI-1205 suggests potential epigenetic activity. CPI-1205 inhibits EZH2, a histone methyltransferase overexpressed in B-cell lymphomas, by binding to the S-adenosylmethionine (SAM) pocket .

Hypothetical Target Engagement

-

EZH2 inhibition: The indole carbonyl may mimic SAM’s adenine moiety, while the trifluoroethyl group enhances hydrophobic interactions.

-

Cellular potency: Fluorination likely improves membrane permeability and target residence time.

In Vivo Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume